molecular formula C21H25N3OS B2930843 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 654635-86-6

2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2930843
CAS No.: 654635-86-6
M. Wt: 367.51
InChI Key: PFOCQKNJYGNPHH-UHFFFAOYSA-N
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Description

The compound 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone features a tetrahydroquinazoline core substituted at position 4 with a thioether-linked ethanone moiety. The ethanone group is further functionalized with a piperidine ring. This structure combines a partially saturated quinazoline system (known for its pharmacological relevance) with a sulfur-containing linker and a tertiary amine (piperidine), which may enhance bioavailability and target binding .

Properties

IUPAC Name

2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c25-19(24-13-7-2-8-14-24)15-26-21-17-11-5-6-12-18(17)22-20(23-21)16-9-3-1-4-10-16/h1,3-4,9-10H,2,5-8,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOCQKNJYGNPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC(=NC3=C2CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps, starting with the construction of the quinazoline core. One common approach is the condensation of anthranilic acid with an appropriate amine, followed by cyclization under acidic conditions. The thioether and piperidine groups are then introduced through subsequent substitution reactions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether group undergoes nucleophilic displacement with alkyl/aryl halides or amines:
Example reaction :Compound+R XK2CO3,acetoneR S Product+HX\text{Compound}+\text{R X}\xrightarrow{\text{K}_2\text{CO}_3,\text{acetone}}\text{R S Product}+\text{HX}

  • Conditions : Room temperature, 8–12 hours .
  • Yield : 60–85%, depending on the electrophile (R-X).

Oxidation Reactions

The thioether moiety is oxidized to sulfoxide or sulfone derivatives using oxidizing agents:

Oxidizing AgentProductConditionsYield
H2_2O2_2/AcOHSulfoxide0°C, 2 h70%
mCPBASulfoneRT, 6 h65%

Mechanism :SOxidantSOOxidantSO2\text{S}\xrightarrow{\text{Oxidant}}\text{SO}\xrightarrow{\text{Oxidant}}\text{SO}_2Oxidation selectivity depends on stoichiometry and reaction time .

Alkylation and Acylation of the Piperidine Ring

The piperidine nitrogen undergoes alkylation or acylation:

  • Alkylation : Compound+R XEt3N,DCMN Alkylated Product\text{Compound}+\text{R X}\xrightarrow{\text{Et}_3\text{N},\text{DCM}}\text{N Alkylated Product}
    • Example : Methyl iodide yields N-methylpiperidine derivatives (85% yield) .
  • Acylation : Compound+R COClDMAP CHCl3N Acylated Product\text{Compound}+\text{R COCl}\xrightarrow{\text{DMAP CHCl}_3}\text{N Acylated Product}
    • Example : Acetyl chloride forms N-acetyl derivatives (78% yield).

Condensation Reactions at the Ketone Group

The ketone group participates in Schiff base formation with primary amines:Compound+R NH2EtOH Schiff Base+H2O\text{Compound}+\text{R NH}_2\xrightarrow{\text{EtOH }}\text{Schiff Base}+\text{H}_2\text{O}

  • Conditions : Reflux in ethanol for 4–6 hours .
  • Applications : Forms bioactive intermediates for antimicrobial or anticancer agents .

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the tetrahydroquinazoline ring undergoes hydrolysis:TetrahydroquinazolineHCl Anthranilic Acid Derivative\text{Tetrahydroquinazoline}\xrightarrow{\text{HCl }}\text{Anthranilic Acid Derivative}

  • Mechanism : Protonation of the nitrogen followed by nucleophilic attack by water .

Catalytic Hydrogenation

The tetrahydroquinazoline core can be further hydrogenated to decahydro derivatives:CompoundH2,Pd CDecahydroquinazoline\text{Compound}\xrightarrow{\text{H}_2,\text{Pd C}}\text{Decahydroquinazoline}

  • Conditions : 50 psi H2_2, 50°C, 12 hours.

Biological Activity and Functionalization

Derivatives of this compound show potential as:

  • mGlu receptor modulators : Structural analogs interact with metabotropic glutamate receptors (mGlu1/5) .
  • Kinase inhibitors : Quinazoline-thioether hybrids inhibit protein kinases via ATP-binding site competition .

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound serves as a versatile intermediate for the synthesis of other quinazoline derivatives. Its biological applications are vast, including its use as an antibacterial, antiviral, and anticancer agent. Research has shown that quinazoline derivatives can inhibit various enzymes and receptors, making them valuable in drug discovery and development.

Medicine and Industry

In medicine, 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone is being explored for its therapeutic potential. Its ability to modulate biological targets makes it a candidate for the development of new drugs. In industry, it is used in the synthesis of more complex molecules and as a building block for pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the derivatives synthesized from this compound.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share core features with the target molecule, including:

  • Ethanone backbone linked to a nitrogen-containing heterocycle (piperidine/piperazine).
  • Thioether or alternative linkages connecting to a secondary heterocyclic system.
Compound Name / ID Core Heterocycle Linker Type Substituents Molecular Formula Molecular Weight Synthesis Route Key References
Target Compound Tetrahydroquinazoline Thioether 2-Phenyl, Piperidine Likely C₂₁H₂₃N₃OS ~365.5* Not explicitly described; likely involves nucleophilic substitution (e.g., thiol + halogenated ethanone)
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (Compounds 22–28) Tetrazole Direct bond Aryl, Piperidine C₁₄H₁₆N₆O ~308.3 Chloroacetyl chloride + piperidine
2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-sulfonylpiperazin-1-yl)ethanone (7a–x) Tetrazole Thioether Sulfonylpiperazine Varies (e.g., C₁₉H₂₀N₆O₃S₂) ~476.5 2-Bromoethanone + tetrazole-thiol
2-((6-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone Thiazole, Pyridazine Thioether Phenylpiperazine C₂₅H₂₄N₆OS₂ 488.6 Not specified; likely multi-step coupling
2-((1-(Furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone Imidazole Thioether Furan, p-Tolyl C₂₂H₂₅N₃O₂S 395.5 Not specified; likely involves imidazole-thiol intermediates

*Estimated based on structural similarity.

Physicochemical and Spectral Properties

While spectral data (IR, NMR) for the target compound are absent in the evidence, analogs provide benchmarks:

  • Tetrazole Derivatives () : Show characteristic IR peaks for C=O (~1650–1700 cm⁻¹) and NH/CH stretches (~3000–3100 cm⁻¹). ¹H NMR signals for piperidine protons appear at δ 1.4–2.5 ppm .
  • Thioether-Linked Compounds (): Exhibit distinct ¹³C NMR signals for sulfur-linked carbons (δ 40–60 ppm) and ethanone carbonyls (δ 190–210 ppm) .

Critical Analysis of Structural Variations

  • Heterocycle Impact : Replacing tetrahydroquinazoline with tetrazole () reduces ring strain but may decrease planar stacking interactions critical for DNA intercalation or enzyme inhibition.
  • Piperidine vs. Piperazine : Piperazine () introduces an additional nitrogen, increasing polarity and hydrogen-bonding capacity compared to piperidine.

Biological Activity

The compound 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C18H22N2S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{S}

This compound features a tetrahydroquinazoline moiety linked to a piperidine ring through a thioether bond, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to tetrahydroquinazoline derivatives. For instance, several derivatives have shown significant antibacterial and antifungal activities against various pathogens. The minimum inhibitory concentration (MIC) values were reported to range from 6.25 to 1000 µg/mL for different isolates .

CompoundMIC (µg/mL)Target Pathogen
Compound A6.25Staphylococcus aureus
Compound B15.6Candida albicans
Compound C1000Escherichia coli

Anti-cancer Activity

The tetrahydroquinazoline scaffold has been implicated in anti-cancer activities, particularly through the inhibition of specific signaling pathways associated with tumor growth. For example, compounds featuring this scaffold have been shown to inhibit the KRAS signaling pathway, which is often mutated in various cancers .

The biological activity of This compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds like this one may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
  • Receptor Modulation : The compound may act on specific receptors that regulate cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.

Study 1: Antimicrobial Efficacy

A study conducted on a series of tetrahydroquinazoline derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that derivatives of tetrahydroquinazolines exhibit cytotoxic effects. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .

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